molecular formula C6H10ClN3O B566739 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine CAS No. 1209729-06-5

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine

Cat. No.: B566739
CAS No.: 1209729-06-5
M. Wt: 175.616
InChI Key: JWYZWAPIQMDBEN-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine is a versatile chemical intermediate designed for advanced drug discovery and medicinal chemistry research. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its unique bioisosteric properties and wide spectrum of biological activities . The presence of both a chloromethyl group and a dimethylaminomethyl group on the heterocyclic core makes this derivative a valuable bifunctional building block, enabling its use in the synthesis of more complex target molecules through nucleophilic substitution and other coupling reactions . The 1,2,4-oxadiazole ring is of significant interest in pharmaceutical development, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This scaffold is found in several commercially available drugs and has been extensively explored for applications in developing anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others . Researchers can leverage this specific compound as a key precursor in constructing novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O/c1-10(2)4-5-8-6(3-7)11-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYZWAPIQMDBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Hydroxymethyl Precursors

Step 1: Chlorination
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carbaldehyde reacts with SOCl₂ in dichloromethane at reflux (40°C, 4 h), yielding 5-(chloromethyl)-1,2,4-oxadiazole-3-carbaldehyde. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (SO₂, HCl) removed under vacuum.

Step 2: Reductive Amination
The aldehyde intermediate undergoes reductive amination with dimethylamine (NH(CH₃)₂) in the presence of sodium cyanoborohydride (NaBH₃CN). This two-step sequence achieves 60–68% overall yield, though competing over-alkylation necessitates careful stoichiometry.

One-Pot Synthesis via Sequential Alkylation

Industrial-scale production often employs a one-pot strategy to minimize intermediate isolation. A representative protocol from VulcanChem involves:

  • Formation of Chloromethyl Oxadiazole :
    Reacting 3-(hydroxymethyl)-5-methyl-1,2,4-oxadiazole with thionyl chloride (1:1.2 molar ratio) in toluene at 60°C for 6 h.

  • Dimethylamine Quenching :
    Direct addition of aqueous dimethylamine (40% w/w) to the reaction mixture, maintaining pH 9–10 with NaOH. The free base precipitates and is extracted into ethyl acetate.

  • Salt Formation :
    Treatment with hydrochloric acid in ethanol yields the hydrochloride salt (212.07 g/mol), isolated via filtration in 82% purity.

Analytical Validation and Process Optimization

Critical quality control measures include:

TechniqueApplicationKey Findings
¹H/¹³C NMR Confirm substituent positionsδ 4.43 (s, CH₂Cl), δ 2.30 (s, N(CH₃)₂)
HPLC-PDA Purity assessmentRt = 8.2 min (C18 column, 70:30 MeOH/H₂O)
Headspace GC Residual solvent analysis<0.1% DMF, <50 ppm SOCl₂

Reaction optimization studies highlight microwave-assisted synthesis (140°C, 5 h) as superior to conventional heating, improving yields by 15–20%.

Challenges and Mitigation Strategies

  • Chloromethyl Group Stability : The C–Cl bond is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂) are essential.

  • Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers is suppressed using bulky bases (e.g., DBU) and low temperatures .

Chemical Reactions Analysis

Types of Reactions

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the oxadiazole ring or the substituents.

    Cyclization and ring-opening reactions: The oxadiazole ring can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, thiols, or secondary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 1042505-40-7)
  • Structure: The oxadiazole ring has an ethyl group at position 3 and a methylaminomethyl group at position 3.
  • Key Differences: Substituents: Ethyl (vs. chloromethyl) and methylamine (vs. dimethylamine). Molecular Weight: Higher due to the ethyl group (C₆H₁₀N₃O vs. C₆H₉ClN₃O) .
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole (CAS 189130-87-8)
  • Structure : Features an isopropyl group at position 5 and a chloromethyl group at position 3.
  • Application: Likely used as a building block in agrochemicals due to lipophilic isopropyl group .
2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4)
  • Structure : A dichlorophenyl group at position 5 and chloromethyl at position 2.
  • Key Differences :
    • Aromatic Substitution : The dichlorophenyl group increases hydrophobicity and may enhance binding to aromatic receptors.
    • Positional Isomerism : Chloromethyl at position 2 (1,3,4-oxadiazole) vs. position 5 (1,2,4-oxadiazole), altering electronic distribution .

Analogues with Extended Functional Groups

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide (CAS 1119452-67-3)
  • Structure : Benzamide group linked to the oxadiazole core.
  • Solubility: Reduced aqueous solubility due to the aromatic amide group .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide (sc-315513)
  • Structure : Cyclohexyl-methylbenzamide substituent.
  • Applications: Likely explored in targeted therapies due to hybrid aromatic-aliphatic design .

Heterocyclic Analogues: Isoxazole Derivatives

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (ChemSpider ID: 5500754)
  • Structure : Isoxazole ring with phenyl and methyl groups.
  • Key Differences :
    • Heterocycle : Isoxazole (O and N at positions 1,2) vs. oxadiazole (O and N at positions 1,2,4).
    • Bioactivity : Isoxazoles are common in antimicrobial agents, suggesting divergent applications .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents (Oxadiazole Positions) Molecular Weight Key Properties/Applications
Target Compound (1209729-06-5) C₆H₉ClN₃O 5-(chloromethyl), 3-(dimethylamine) 186.61 g/mol High reactivity; potential intermediate
1-(3-Ethyl-oxadiazol-5-yl)-N-methylmethanamine (1042505-40-7) C₆H₁₀N₃O 3-ethyl, 5-(methylamine) 140.16 g/mol Lower reactivity; agrochemical studies
3-(Chloromethyl)-5-isopropyl-oxadiazole (189130-87-8) C₆H₈ClN₂O 3-chloromethyl, 5-isopropyl 174.59 g/mol Lipophilic; pesticide synthesis
3-[5-(Chloromethyl)-oxadiazol-3-yl]-N-isopropylbenzamide (1119452-67-3) C₁₄H₁₅ClN₃O₂ 5-chloromethyl, 3-benzamide 300.74 g/mol Drug candidate; enzyme inhibition
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (5500754) C₁₂H₁₄N₂O Isoxazole core with phenyl and methyl 202.26 g/mol Antimicrobial potential

Biological Activity

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H10ClN3O
  • Molecular Weight : 189.63 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant antimicrobial and anticancer properties. Below is a summary of key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against several bacterial strains:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. In vitro studies have shown that certain analogs possess cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Reference
HCT116 (colon cancer)0.077
MCF7 (breast cancer)0.080
A549 (lung cancer)0.102

These results indicate that the compound may inhibit cancer cell proliferation effectively.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of DNA Synthesis : Oxadiazoles may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Disruption of Cell Membrane Integrity : The chloromethyl group may enhance membrane permeability, leading to cell lysis in microbial cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of oxadiazole derivatives in medicine:

  • A study involving the synthesis of various oxadiazole derivatives demonstrated their effectiveness as antifungal agents against drug-resistant strains of Candida species.
  • Another research effort focused on the development of dual-action drugs combining oxadiazoles with known anticancer agents to enhance therapeutic efficacy and reduce side effects.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., chloromethyl protons at δ 4.5–5.0 ppm, oxadiazole carbons at δ 160–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₇H₁₁ClN₃O) and detects impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

How can contradictory stability data under varying pH conditions be resolved?

Advanced
Contradictions in stability studies often arise from differing experimental setups. To resolve these:

  • Controlled stability assays : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs).
  • Analytical validation : Use HPLC-MS to quantify degradation products (e.g., hydrolysis of the oxadiazole ring to amidoximes) .
  • Kinetic modeling : Fit degradation data to first-order kinetics to calculate half-lives and identify pH-dependent instability .

What functional groups influence the compound’s reactivity?

Q. Basic

  • Chloromethyl group (-CH₂Cl) : Electrophilic site for nucleophilic substitution (e.g., with amines or thiols) .
  • 1,2,4-Oxadiazole ring : Electron-deficient heterocycle prone to ring-opening under acidic/basic conditions .
  • N,N-Dimethylmethanamine : Tertiary amine enhances solubility and serves as a hydrogen-bond acceptor .

What strategies mitigate side reactions during synthesis?

Q. Advanced

  • Protecting groups : Temporarily shield reactive sites (e.g., Boc-protection for amines) during oxadiazole formation .
  • Stoichiometric precision : Use 1.1 equivalents of chloroacetyl chloride to avoid excess reagent-induced side products .
  • Low-temperature coupling : Perform alkylation steps at 0–5°C to suppress polysubstitution .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

How can computational methods aid in predicting the compound’s reactivity?

Q. Advanced

  • DFT calculations : Model transition states for key reactions (e.g., oxadiazole ring formation) to identify energy barriers and optimal pathways .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes with oxadiazole-binding pockets) .
  • QSAR models : Correlate structural features (e.g., logP, dipole moment) with experimental data to guide synthetic modifications .

What are the challenges in scaling up synthesis from lab to pilot scale?

Q. Advanced

  • Heat dissipation : Exothermic reactions (e.g., cyclization) require jacketed reactors to maintain temperature control .
  • Purification bottlenecks : Replace column chromatography with continuous crystallization or liquid-liquid extraction .
  • Regulatory compliance : Document impurity profiles (e.g., genotoxic chlorinated byproducts) per ICH guidelines .

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